Furaprevir

Pharmacokinetics DMPK Clinical Pharmacology

Furaprevir (TG-2349) is a research-grade HCV NS3/4A protease inhibitor with a validated, non-accumulating pharmacokinetic profile (CL/F: 33.4 L/h, V2/F: 219 L), making it an ideal DMPK tool compound. Its pan-genotypic potency (IC50 < 4 nM across GT1–6) and 91% SVR12 clinical efficacy support development of all-oral, interferon-free combination regimens. Unlike macrocyclic analogs, its acylsulfonamide scaffold generates distinct resistance profiles critical for viral evolution studies. Backed by patent protection through 2037 and extensive Phase I/II safety data, Furaprevir offers long-term, de-risked research utility unattainable with substitute inhibitors. For reproducible, translatable results, insist on Furaprevir.

Molecular Formula C47H56N6O10S
Molecular Weight 897.0 g/mol
CAS No. 1435923-88-8
Cat. No. B12668035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraprevir
CAS1435923-88-8
Molecular FormulaC47H56N6O10S
Molecular Weight897.0 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93
InChIInChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1
InChIKeyGZRNOYTVBWWFLJ-NTPALUMKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furaprevir (TG-2349) Procurement and Sourcing Overview: What Is It?


Furaprevir (also known as TG-2349, CAS 1435923-88-8) is a small-molecule, direct-acting antiviral (DAA) drug candidate [1]. It functions as a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease [1][2]. This mechanism prevents the cleavage of the viral polyprotein, thereby disrupting viral replication [1]. As an investigational compound, Furaprevir has been evaluated in Phase I and Phase II clinical trials for the treatment of chronic HCV infection [2][3].

Why Furaprevir (TG-2349) Cannot Be Substituted with Other HCV NS3/4A Protease Inhibitors


Substitution among HCV NS3/4A protease inhibitors is not scientifically valid due to significant variability in key parameters affecting research reproducibility and clinical potential. These parameters include antiviral potency across different genotypes, pharmacokinetic (PK) properties like clearance and accumulation, the specific resistance-associated variants (RAVs) they select for, and their proven clinical efficacy in defined regimens [1][2]. For example, while all drugs in this class share a common target, their differential selectivity, dosing requirements, and behavior in vivo necessitate compound-specific procurement and research protocols. Selecting a less well-characterized or poorly matched analog for a Furaprevir-based study introduces critical variables that can compromise data integrity and translational value.

Quantitative Differentiators of Furaprevir: Data vs. Analogs


Furaprevir Demonstrates Linear, Non-Accumulating Pharmacokinetics vs. Other DAAs

In a Phase I study, Furaprevir exhibited a lack of in vivo accumulation after multiple rising doses, a critical safety feature. Its apparent clearance (CL/F) was estimated at 33.4 L/h with a distribution volume (V2/F) of 219.0 L [1]. This contrasts with some approved HCV protease inhibitors like Glecaprevir, which can accumulate in patients with severe hepatic impairment, requiring dose adjustments or contraindications [2]. Furaprevir's Cmax and AUC increased in an approximately dose-proportional manner in the 200-600 mg dose range [1].

Pharmacokinetics DMPK Clinical Pharmacology

High Sustained Virologic Response (SVR12) of 91% Achieved with 12-Week Triple Therapy

In a completed Phase II clinical trial, Furaprevir combined with pegylated interferon and ribavirin (PR) for 12 weeks achieved a 91% sustained virologic response rate at 12 weeks post-treatment (SVR12) in treatment-naïve East Asian patients with HCV genotype 1b [1]. This allowed 92% of subjects to stop treatment at 12 weeks, shortening the previous standard 24-48 week PR regimen [1]. This efficacy is comparable to that seen with other early-generation HCV protease inhibitors in similar combination regimens, such as Simeprevir (SVR12 of 74-83% in genotype 1 patients [2]) and Grazoprevir (SVR12 rates ≥90% in Phase 2 trials [3]), validating its potential as a viable alternative or complement to existing agents.

Clinical Efficacy SVR12 Phase II Trial

Broad Pan-Genotypic Antiviral Activity (IC50 < 4 nM) Across Six HCV Genotypes

Furaprevir exhibits potent, pan-genotypic antiviral activity against all six major HCV genotypes (GT1-6), with an IC50 of less than 4 nM in enzymatic assays [1]. While this is highly potent, it is important to note that some other macrocyclic NS3/4A protease inhibitors, such as Grazoprevir, display even greater in vitro potency with picomolar IC50 values (e.g., 7 pM for GT1a, 4 pM for GT1b) . This quantitative difference, however, must be weighed against other factors like in vivo efficacy and resistance profile, where Furaprevir has demonstrated comparable clinical performance.

Antiviral Activity IC50 Pan-genotypic

Differentiated Intellectual Property Position: Broad Global Patent Estate

Furaprevir is protected by a robust global patent portfolio, with over 96 patents granted across key markets including the United States, European Union, Japan, China, and others [1][2][3]. A notable aspect is the composition of matter patent protection in the U.S. extending to 2037 [2]. This extensive and long-dated exclusivity is a critical differentiator from many other HCV protease inhibitors that are either already off-patent or face imminent generic competition, making Furaprevir a more commercially viable asset for further development and partnership.

Patent Protection Commercial Viability Intellectual Property

Favorable Safety and Tolerability Profile in Early Clinical Trials

A Phase I study reported that Furaprevir was safe and well-tolerated in healthy volunteers, with no serious adverse events occurring across both single and multiple ascending dose cohorts [1]. The most common adverse events were mild and transient. This favorable safety profile is a key differentiator from earlier-generation protease inhibitors like Telaprevir and Boceprevir, which were associated with significant side effects including severe rash, anemia, and gastrointestinal issues, often limiting their use [2].

Safety Tolerability Phase I

Key Applications for Procuring Furaprevir (TG-2349)


Preclinical Pharmacokinetic and DMPK Studies

Furaprevir's well-characterized, non-accumulating PK profile (CL/F: 33.4 L/h, V2/F: 219 L) makes it an ideal tool compound for DMPK studies [1]. Researchers can use it to model the behavior of a highly selective NS3/4A inhibitor with predictable dose-proportional kinetics, serving as a benchmark for new HCV or other viral protease inhibitors. Its lack of accumulation simplifies long-term toxicology study design and data interpretation [1].

Combination Therapy Research for Pan-Genotypic HCV Regimens

Given its demonstrated pan-genotypic activity (IC50 < 4 nM across GT1-6) [2] and high clinical efficacy (91% SVR12) when combined with pegylated interferon and ribavirin [2], Furaprevir is a prime candidate for research into novel all-oral, interferon-free combination therapies. It can be paired with other DAAs (e.g., NS5A inhibitors like Yimitasvir [3]) to develop and test potent, pan-genotypic regimens with high barriers to resistance.

Resistance Profiling and Viral Evolution Studies

As a member of the acylsulfonamide class of HCV protease inhibitors [2], Furaprevir possesses a distinct chemical scaffold and resistance profile compared to macrocyclic or linear inhibitors [2]. It is a valuable research reagent for generating and characterizing novel resistance-associated variants (RAVs), mapping viral evolution pathways, and testing the effectiveness of next-generation protease inhibitors against pre-existing RAVs to first-generation drugs.

Commercial Scale-Up and Formulation Development

With a robust global patent estate providing exclusivity through 2037 [4][5], Furaprevir offers a unique, long-term commercial opportunity. Its established Phase I and II clinical safety and efficacy data [1][2] significantly de-risk investment in process chemistry optimization, formulation development (e.g., fixed-dose combinations), and manufacturing scale-up to support late-stage clinical trials and potential market entry, particularly in Asia-Pacific territories where it is most advanced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.